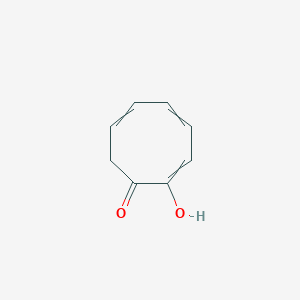
2-Hydroxycycloocta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It consists of a seven-membered ring with three conjugated double bonds and a hydroxyl group adjacent to a ketone group . This unique structure imparts significant chemical reactivity and biological activity to the compound.
Synthetic Routes and Reaction Conditions:
Selenium Dioxide Oxidation: One common method for synthesizing 2-Hydroxycycloocta-2,4,6-trien-1-one involves the oxidation of cycloheptatriene using selenium dioxide.
Hofmann Elimination and Bromination: Another method involves the indirect synthesis from tropinone through a Hofmann elimination followed by bromination.
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Electrophilic Substitution: It reacts with electrophiles, such as bromine, through 1,2-addition rather than electrophilic aromatic substitution.
Nucleophilic Substitution: Similar to nucleophilic aromatic substitution, it can react with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide is commonly used for oxidation reactions.
Electrophiles: Bromine is a typical electrophile used in substitution reactions.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Applications De Recherche Scientifique
2-Hydroxycycloocta-2,4,6-trien-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxycycloocta-2,4,6-trien-1-one involves its ability to participate in various chemical reactions due to its conjugated double bonds and hydroxyl group. The compound can form stable complexes with metals and undergoes electrophilic and nucleophilic substitutions . Its biological activity is attributed to its interaction with molecular targets and pathways involved in cellular processes .
Comparaison Avec Des Composés Similaires
Tropone: Tropone is a related compound with a similar structure but lacks the hydroxyl group.
Cyclohepta-2,4,6-trien-1-one: This compound is structurally similar but does not have the hydroxyl group.
Uniqueness:
Propriétés
Numéro CAS |
58696-64-3 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
2-hydroxycycloocta-2,4,6-trien-1-one |
InChI |
InChI=1S/C8H8O2/c9-7-5-3-1-2-4-6-8(7)10/h1-5,9H,6H2 |
Clé InChI |
XJNJXFMTLPMEFD-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC=C(C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















